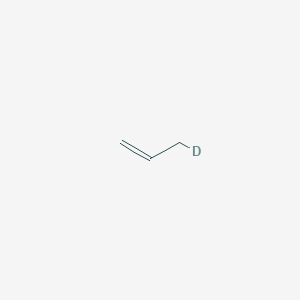
Biphenyl, 4,4'-bis(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl, 4,4'-bis(phenylazo)-, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the food industry. It is a bright red to orange powder that is soluble in organic solvents but not in water. Despite its widespread use, Sudan I has been found to be potentially carcinogenic and has been banned in many countries.
Applications De Recherche Scientifique
Biphenyl, 4,4'-bis(phenylazo)- I has been used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It has been shown to induce DNA damage and oxidative stress in vitro and in vivo. Additionally, Biphenyl, 4,4'-bis(phenylazo)- I has been used as a fluorescent probe for detecting protein conformational changes.
Mécanisme D'action
Biphenyl, 4,4'-bis(phenylazo)- I is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to DNA damage and oxidative stress. It has been shown to induce mutations in bacterial and mammalian cells and to cause tumors in animal models.
Effets Biochimiques Et Physiologiques
Biphenyl, 4,4'-bis(phenylazo)- I has been shown to induce liver damage and to be potentially carcinogenic. It has also been shown to have estrogenic activity, which may contribute to its carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Biphenyl, 4,4'-bis(phenylazo)- I in lab experiments is that it is a well-characterized compound with known mechanisms of action. However, its potential carcinogenicity and estrogenic activity make it a hazardous substance to work with, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
Future research on Biphenyl, 4,4'-bis(phenylazo)- I should focus on developing safer alternatives for use in the food industry. Additionally, further studies are needed to elucidate the mechanisms of Biphenyl, 4,4'-bis(phenylazo)- I-induced carcinogenesis and to develop strategies for preventing or treating Biphenyl, 4,4'-bis(phenylazo)- I-induced liver damage and cancer. Finally, research should be conducted to determine the potential health effects of exposure to Biphenyl, 4,4'-bis(phenylazo)- I in the general population.
Méthodes De Synthèse
Biphenyl, 4,4'-bis(phenylazo)- I is synthesized through the diazotization of 4-aminobiphenyl followed by coupling with phenol. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
1174-10-3 |
|---|---|
Nom du produit |
Biphenyl, 4,4'-bis(phenylazo)- |
Formule moléculaire |
C24H18N4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
phenyl-[4-(4-phenyldiazenylphenyl)phenyl]diazene |
InChI |
InChI=1S/C24H18N4/c1-3-7-21(8-4-1)25-27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26-22-9-5-2-6-10-22/h1-18H |
Clé InChI |
DCGHILSSOYLMFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















